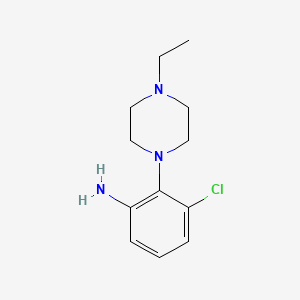

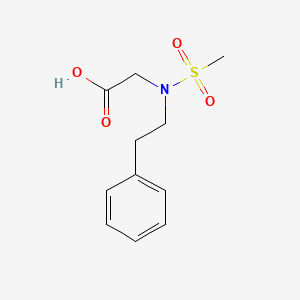

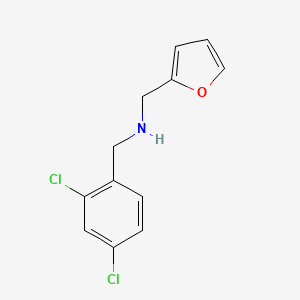

![molecular formula C11H10F3NO B1349227 1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone CAS No. 188622-31-3](/img/structure/B1349227.png)

1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone

Overview

Description

“1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis process can be influenced by steric factors .Scientific Research Applications

1. Electronically Intercommunicating Iron Centers

Research on 2,5-diferrocenyl-1-phenyl-1H-pyrrole and 2,3,4,5-tetraferrocenyl-1-phenyl-1H-pyrrole, prepared via Negishi cross-coupling reactions, reveals significant insights into the electronic and structural properties of compounds related to 1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone. These studies, focusing on electron delocalization and electrochemical properties, offer valuable information for further exploration in the field of organometallic chemistry (Hildebrandt, Schaarschmidt, & Lang, 2011).

2. Organoborane Catalyzed Hydroboration

A study on the regioselective 1,4-hydroboration of pyridines catalyzed by a bulky organoborane highlights the chemical versatility of compounds structurally related to this compound. This research demonstrates the high chemo- and regioselectivity in this reaction, contributing to the understanding of catalytic processes in organic chemistry (Fan, Zheng, Li, & Wang, 2015).

3. Coordination Compounds with Metal Ions

The synthesis of coordination compounds involving aluminum, gallium, and indium complexes of 1-aryl-3-hydroxy-2-methyl-4-pyrrolidinones, closely related to the compound of interest, has been studied extensively. These compounds were characterized using various techniques, contributing significantly to coordination chemistry and metal-ligand interaction studies (Zhang, Rettig, & Orvig, 1991).

4. Enantioselective Synthesis of 2-Pyrrolidinone Derivatives

Research into the enantioselective synthesis of 2-pyrrolidinone derivatives bearing a trifluoromethylated all-carbon quaternary stereocenter at the 4-position has been conducted. This study presents a methodology combiningorganocatalytic conjugate addition and reduction/lactamization processes, yielding products with high yields and stereoselectivities. This research contributes to the field of asymmetric synthesis and the development of enantioselective methodologies (Jia et al., 2019).

5. Synthesis and Properties of Pyrrolidine Derivatives

A study on the synthesis of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine derivatives explores the condensation reactions and structure analysis of these compounds. The research provides insight into the chemical behavior and structural properties of pyrrolidine derivatives, which are closely related to this compound (Mickevičius et al., 2009).

6. Charge Transfer Complexes of N-substituted 2-pyrrolidinones

Investigations into the complex formation of N-substituted 2-pyrrolidinones with various halogens offer valuable insights into the electronic properties and interactions of these compounds. This research enhances the understanding of charge transfer complexes in molecular spectroscopy and their potential applications (Ruostesuo et al., 1988).

7. Synthesis of Organosoluble Polyimides

Research on the synthesis of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain, related to the chemical structure of interest, demonstrates the potential of these materials in various applications due to their good solubility and thermal stability. This study contributes to the field of polymer chemistry and materials science (Liu et al., 2002).

Safety and Hazards

The safety data sheet for a similar compound, “1-[4-(Trifluoromethyl)phenyl]ethan-1-one”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable solid and can cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

Related compounds such as pyrrolidine derivatives have been reported to interact with various targets, including γ-aminobutyric acid (gaba)-gated chloride channels .

Mode of Action

It’s worth noting that pyrrolidine derivatives, which share a similar structure, have been reported to inhibit gaba-gated chloride channels, resulting in uncontrolled hyperactivity of the central nervous system .

Biochemical Pathways

Related compounds have been shown to affect the gabaergic system .

Result of Action

Related compounds have been reported to cause uncontrolled hyperactivity of the central nervous system .

Biochemical Analysis

Biochemical Properties

1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating enzyme function and biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of key signaling molecules, leading to alterations in gene expression patterns and metabolic flux . These changes can result in varied cellular responses, including changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s trifluoromethyl group is particularly important in these interactions, as it can form strong bonds with target molecules, leading to significant changes in their activity and function . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are characterized by its stability and degradation over time. Studies have shown that the compound remains stable under certain conditions but can degrade under others, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications

properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c12-11(13,14)8-3-5-9(6-4-8)15-7-1-2-10(15)16/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCNLNNXQWEWLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40993841 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188622-31-3, 73081-88-6 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188622-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.